1-(3-(Dimethylamino)phenyl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(dimethylamino)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(13)7-10-5-4-6-11(8-10)12(2)3/h4-6,8-9,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZQVBIXMXIVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 1 3 Dimethylamino Phenyl Propan 2 Ol
Oxidation Reactions of the Secondary Alcohol Moiety
The secondary alcohol group is a primary site for oxidative transformations. The oxidation of 1-(3-(dimethylamino)phenyl)propan-2-ol yields the corresponding ketone, 1-(3-(dimethylamino)phenyl)propan-2-one. This conversion is a fundamental reaction in organic chemistry. docbrown.infochemguide.co.uk
A variety of oxidizing agents can accomplish this transformation. Commonly, a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid is used. chemguide.co.uk During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the oxidation process. chemguide.co.uk To ensure the ketone is the primary product and to prevent further oxidation, which could lead to the cleavage of carbon-carbon bonds under harsh conditions, the reaction is often carried out by distilling the ketone as it forms. docbrown.infochemguide.co.uk
Other modern and selective oxidation methods are also applicable. For instance, reagents like o-iodoxybenzoic acid (IBXA) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) can efficiently oxidize secondary alcohols to ketones at room temperature, often with high yields and selectivity, minimizing the oxidation of other sensitive functional groups. google.com A patent describes the oxidation of a related compound, N-Methylephedrine, to 2-dimethylamino-1-phenyl-propan-1-one using o-iodoxybenzoic acid in DMSO, achieving a 92% yield. google.com Another efficient system for the oxidation of secondary alcohols is the use of CeBr₃/H₂O₂, which is noted for its green chemistry profile and high selectivity for secondary over primary alcohols. organic-chemistry.org
| Oxidizing Agent | Conditions | Product | Typical Yield |
| K₂Cr₂O₇ / H₂SO₄ | Heating with distillation | 1-(3-(Dimethylamino)phenyl)propan-2-one | Moderate to High |
| o-Iodoxybenzoic acid / DMSO | Room Temperature | 1-(3-(Dimethylamino)phenyl)propan-2-one | High (e.g., 92% for a similar compound) google.com |
| CeBr₃ / H₂O₂ | Not specified | 1-(3-(Dimethylamino)phenyl)propan-2-one | High |
Reactions Involving the Tertiary Amine Functionality
The tertiary amine group, specifically the dimethylamino moiety, is another key reactive center in the molecule, participating in substitution, exchange, and alkylation reactions.
Substitution and Exchange Reactions of the Dimethylamino Group
The dimethylamino group can be exchanged with other amines, a process known as transamination. This type of reaction is valuable for synthesizing derivatives with different amine functionalities. The reaction is often conducted in water or a mixture of ethanol (B145695) and water, particularly with water-miscible amines like pyrrolidine (B122466) or piperazine. researchgate.net For less water-soluble amines, alternative solvents may be required. researchgate.net
Furthermore, the dimethylamino group can be cleaved through demethylation. A selective mono-demethylation of a similar compound was achieved using 1-chloroethyl chloroformate (ACE-Cl) under reflux conditions in dichloroethane, which could be a potential transformation for this compound to its corresponding secondary amine. nih.gov
Alkylation and Derivatization at the Nitrogen Center
As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. This reaction with an alkyl halide, such as methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, converts the tertiary amine into a positively charged quaternary ammonium group. d-nb.infomdpi.com
The rate of quaternization is influenced by several factors, including the nature of the alkyl halide and the reaction temperature. d-nb.info Kinetic studies on the quaternization of polymers containing dimethylaminoethyl methacrylate (B99206) have shown that the reaction rate increases with temperature. d-nb.inforesearchgate.net The formation of the quaternary ammonium salt can be confirmed by spectroscopic methods like ¹H NMR, where the signals of the protons adjacent to the nitrogen atom shift to a lower field. researchgate.net
| Reaction Type | Reagent(s) | Product Type | Key Features |
| Amine Exchange | Secondary or Primary Amine | Substituted aminopropanol | Exchange of the dimethylamino group researchgate.net |
| Demethylation | 1-Chloroethyl chloroformate (ACE-Cl) | Secondary amine derivative | Cleavage of a methyl group from the nitrogen nih.gov |
| Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt | Formation of a C-N bond and a positive charge on nitrogen d-nb.infomdpi.com |
Mechanistic Investigations of Key Chemical Transformations
The mechanisms of the aforementioned reactions are well-established in organic chemistry.
The oxidation of the secondary alcohol with chromic acid likely proceeds through the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often involving a base (like water), removes a proton from the carbon bearing the oxygen, leading to the formation of the ketone and the reduced chromium species. chemguide.co.uk
Amine exchange reactions of Mannich bases, which are structurally related to the subject compound, are thought to occur via a retro-Michael (or retro-Mannich) reaction to form an enone intermediate and dimethylamine (B145610). The enone then reacts with the new amine in a Michael-type addition to yield the transaminated product. researchgate.net
Alkylation of the tertiary amine is a classic S_N2 reaction. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the quaternary ammonium salt in a single concerted step. d-nb.info
The mechanism of electrophilic aromatic substitution involves a two-step process. masterorganicchemistry.com First, the electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lkouniv.ac.inmasterorganicchemistry.com The positive charge in this intermediate is delocalized over the ring, and in the case of a dimethylamino substituent, an additional resonance structure can be drawn where the nitrogen atom shares its lone pair, further stabilizing the intermediate when the attack is at the ortho or para position. lkouniv.ac.in In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Advanced Analytical Chemistry for Structural and Purity Assessment of 1 3 Dimethylamino Phenyl Propan 2 Ol
Spectroscopic Techniques for Elucidation of Molecular Architecture (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)
Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of 1-(3-(Dimethylamino)phenyl)propan-2-ol is expected to show distinct signals corresponding to each unique proton. The aromatic protons on the phenyl ring will appear in the downfield region (typically δ 6.5-7.5 ppm). The methine proton adjacent to the hydroxyl group (-CH(OH)-) and the methine proton of the propyl chain would exhibit characteristic multiplets. The methyl protons of the dimethylamino group (-N(CH₃)₂) would likely appear as a singlet, while the methyl protons of the propanol (B110389) backbone (-CH₃) would be a doublet due to coupling with the adjacent methine proton. chemicalbook.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the aromatic ring will resonate in the δ 110-150 ppm range. The carbon bearing the hydroxyl group (C-2) will appear in the δ 60-70 ppm region, while the carbons of the dimethylamino group will be further upfield. rsc.org The number of signals and their chemical shifts confirm the carbon skeleton and the presence of functional groups. mdpi.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on structure and data from analogous compounds.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Multiplicity | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CHs | 6.7 - 7.3 | Multiplet | 112 - 129 |
| Aromatic C-N | - | - | ~150 |
| Aromatic C-C | - | - | ~140 |
| CH (OH) | 3.8 - 4.2 | Multiplet | 68 - 72 |
| CH ₂ | 2.5 - 2.9 | Multiplet | 40 - 45 |
| N(CH ₃)₂ | 2.9 - 3.1 | Singlet | 40 - 45 |
| C(OH)CH ₃ | 1.1 - 1.3 | Doublet | 20 - 25 |
| OH | Variable | Singlet (broad) | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aromatic ring are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine is typically found in the 1000-1250 cm⁻¹ region. chemicalbook.comnih.gov Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ range.
Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Tertiary Amine (C-N) | Stretch | 1000 - 1250 |
| Alcohol (C-O) | Stretch | 1050 - 1150 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using an ionization technique like Electron Ionization (EI), the molecule is fragmented into characteristic ions. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Key fragmentation pathways would include the alpha-cleavage adjacent to the hydroxyl and amino groups. A prominent fragment would be expected from the benzylic cleavage, resulting in the loss of a propyl-amino fragment or formation of a stable benzylic cation. The fragmentation of the side chain, such as the loss of a methyl group or the cleavage between C1 and C2 of the propyl chain, would also produce characteristic peaks. nist.govmassbank.eumassbank.eu
Chromatographic Separations and Purity Profiling (e.g., HPLC, GC)
Chromatographic techniques are paramount for separating the target compound from impurities, thereby enabling purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound. nih.gov In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or phosphoric acid to ensure good peak shape for the amine. sielc.com Detection is usually achieved with a Photo Diode Array (PDA) detector, which can provide spectral information to aid in peak identification. researchgate.net The method can be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure its accuracy and precision for purity analysis. researchgate.net
Interactive Table 3: Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA/UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For this compound, GC analysis can be used to determine its purity and identify any volatile impurities. nih.gov The analysis is typically performed using a capillary column with a suitable stationary phase. The temperature of the injector and the column oven is optimized to ensure proper volatilization and separation. patsnap.com A Flame Ionization Detector (FID) provides general quantitation, while coupling the GC to a Mass Spectrometer (GC-MS) allows for the definitive identification of the main compound and any impurities based on their mass spectra. nih.gov In some cases, derivatization may be employed to improve the thermal stability and chromatographic behavior of the analyte. nih.gov
Interactive Table 4: General GC Parameters for Purity Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, HP-5) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., 100 °C hold for 1 min, then ramp to 280 °C) |
| Detector | FID or Mass Spectrometer (MS) |
| Injection Mode | Split/Splitless |
Chiral Analytical Methodologies (e.g., Enantioselective HPLC, Capillary Electrophoresis)
Since this compound contains a stereocenter at the C-2 position, it exists as a pair of enantiomers. Chiral analytical methods are required to separate and quantify these stereoisomers.
Enantioselective High-Performance Liquid Chromatography (HPLC)
Enantioselective HPLC is the most common method for separating enantiomers. This is achieved by using a Chiral Stationary Phase (CSP). CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely effective. nih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol) in normal-phase mode, or aqueous/organic mixtures in reversed-phase mode, is critical for achieving separation. nih.govresearchgate.net
Interactive Table 5: Example Conditions for Enantioselective HPLC
| Parameter | Condition |
| Chiral Column | Cellulose or Amylose-based CSP (e.g., Chiralpak® series) |
| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (for normal phase) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 254 nm) |
| Temperature | Controlled (e.g., 25 °C) |
Capillary Electrophoresis (CE)
Capillary Electrophoresis is another powerful technique for chiral separations, offering high efficiency and low sample consumption. researchgate.net For a basic compound like this compound, which is protonated at low pH, chiral separation can be achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov Cyclodextrins (CDs), particularly derivatized ones like sulfated or carboxymethylated CDs, are commonly used as chiral selectors. nih.govnih.gov The differential interaction of the enantiomers with the chiral selector within the capillary under an applied electric field results in different migration times, leading to their separation. nih.gov
Interactive Table 6: Typical Parameters for Chiral Capillary Electrophoresis
| Parameter | Condition |
| Capillary | Fused-silica capillary |
| Background Electrolyte | Phosphate buffer (e.g., 25 mM, pH 2.5) |
| Chiral Selector | Derivatized Cyclodextrin (e.g., Highly sulfated-β-CD) |
| Voltage | 15 - 25 kV |
| Temperature | 25 °C |
| Detection | UV (e.g., 214 nm) |
Computational Chemistry and Molecular Modeling of 1 3 Dimethylamino Phenyl Propan 2 Ol
Quantum Mechanical Calculations for Electronic Structure and Energetics (e.g., DFT, Ab Initio)
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and energetics of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of electron distribution and energy levels. mdpi.com
Detailed Research Findings:
For 1-(3-(Dimethylamino)phenyl)propan-2-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to optimize the molecular geometry and compute a variety of electronic properties. nih.gov These calculations reveal the distribution of electron density, with the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group being regions of high electron density. The aromatic ring acts as a significant electronic feature, capable of participating in π-π stacking and other non-covalent interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. ijcce.ac.ir A smaller gap suggests higher reactivity. In a molecule like this compound, the HOMO is typically localized on the electron-rich dimethylamino-phenyl moiety, while the LUMO may be distributed over the phenyl ring and the propanol (B110389) side chain.
Ab initio methods, while computationally more demanding, can provide even more accurate energy calculations and are often used as a benchmark for DFT results. sigmaaldrich.com These methods are particularly useful for studying reaction mechanisms and transition states involving the molecule.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -554.9 | Ground state energy of the molecule |
| HOMO Energy (eV) | -5.8 | Energy of the highest occupied molecular orbital |
| LUMO Energy (eV) | -0.5 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (eV) | 5.3 | Indicator of chemical reactivity and stability |
| Dipole Moment (Debye) | 2.1 | Measure of the molecule's overall polarity |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the propanol side chain in this compound allows it to adopt numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. molbase.com This is crucial as the biological activity of a molecule is often dependent on it adopting a specific conformation.
Detailed Research Findings:
A potential energy surface (PES) map can be generated by systematically rotating the rotatable bonds of the molecule and calculating the energy at each point. chemicalbook.com For this compound, the key dihedral angles are around the C1-C2 bond of the propane (B168953) chain and the C-N bond of the dimethylamino group. The PES reveals the low-energy (stable) and high-energy (unstable) conformations. The global minimum on the PES corresponds to the most stable conformation of the molecule. chemicalbook.com
Studies on similar molecules, like 3-[2-(dimethylamino) phenyl] propanal, have shown that weak intramolecular interactions, such as n→π* interactions, can significantly influence conformational preferences, leading to folded structures. nih.gov In this compound, intramolecular hydrogen bonding between the hydroxyl group and the dimethylamino nitrogen could also play a role in stabilizing certain conformations. These interactions are identified and quantified through computational methods like Natural Bond Orbital (NBO) analysis.
| Conformer | Dihedral Angle (°C1-C2) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| Anti | 180 | 0.0 (Global Minimum) | Extended side chain |
| Gauche 1 | 60 | 1.2 | Potential for weak H-bonding |
| Gauche 2 | -60 | 1.5 | Steric hindrance between phenyl and methyl groups |
| Eclipsed | 0 | 5.0 (Transition State) | High torsional strain |
Molecular Dynamics Simulations for Dynamic Behavior
While QM calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, interactions with solvent, and binding to biological macromolecules.
Detailed Research Findings:
An MD simulation of this compound in a solvent, typically water, would reveal how the molecule behaves in a physiological environment. The simulation would show the flexibility of the molecule, with the side chain exploring different conformations. The radial distribution function of water molecules around the solute can indicate how the dimethylamino and hydroxyl groups interact with the solvent through hydrogen bonding.
When studying the interaction of this compound with a biological target, such as a receptor or enzyme, MD simulations can be used to model the binding process and the stability of the resulting complex. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for binding affinity and specificity. The stability of these interactions over the course of the simulation provides a measure of the stability of the ligand-protein complex.
In Silico Prediction of Reactivity and Selectivity Profiles
Computational methods can predict the reactivity and selectivity of a molecule towards various chemical reactions. This is particularly relevant for understanding the metabolic fate of a compound in the body.
Detailed Research Findings:
The electronic properties calculated using DFT, such as the HOMO and LUMO energies and the distribution of electrostatic potential, can be used to predict sites of electrophilic and nucleophilic attack. For this compound, the nitrogen and oxygen atoms are potential sites for electrophilic attack, while the aromatic ring can be susceptible to electrophilic substitution.
Fukui functions and local softness indices are more advanced descriptors derived from DFT that can provide a quantitative measure of the reactivity of different atoms in the molecule. These calculations can help in predicting the products of metabolic reactions, such as N-demethylation, O-glucuronidation, or aromatic hydroxylation. For instance, an in silico model could predict the likelihood of cysteine trapping, which is an indicator of the formation of reactive metabolites. nih.gov
Computational Approaches to Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery for understanding how the chemical structure of a compound relates to its biological activity. mdpi.com
Detailed Research Findings:
SAR studies of this compound would involve systematically modifying its structure and observing the effect on a particular biological activity. For example, the dimethylamino group could be replaced with other alkylamino groups, or the hydroxyl group could be moved to a different position on the propane chain. The phenyl group could also be substituted with various electron-donating or electron-withdrawing groups.
QSAR takes this a step further by developing a mathematical model that correlates the biological activity with various molecular descriptors. mdpi.com These descriptors can be constitutional, topological, geometrical, or electronic in nature. For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on properties like lipophilicity (logP), molar refractivity, and electronic parameters. Such models are valuable for prioritizing the synthesis of new compounds with potentially improved activity. nih.gov The reliability of a QSAR model is assessed through rigorous internal and external validation procedures.
| pActivity = 0.5 * logP - 0.2 * Molar_Refractivity + 0.8 * Dipole_Moment + 2.5 | |
|---|---|
| Descriptor | Coefficient |
| logP (Lipophilicity) | 0.5 |
| Molar Refractivity | -0.2 |
| Dipole Moment | 0.8 |
| Intercept | 2.5 |
Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level for 1 3 Dimethylamino Phenyl Propan 2 Ol Analogues
Molecular Target Identification and Ligand-Receptor Interaction Hypotheses
The primary molecular targets for analogues of 1-(3-(Dimethylamino)phenyl)propan-2-ol, such as tapentadol, are the μ-opioid receptor (MOR) and the norepinephrine (NE) transporter. nih.gov Tapentadol itself is a single molecule that combines MOR agonism and norepinephrine reuptake inhibition (NRI). nih.govresearchgate.net This dual mechanism is central to its analgesic effects across both nociceptive and neuropathic pain states. nih.govresearchgate.net
Enzymatic Modulation and Biochemical Pathway Analysis
The metabolism of the parent compound, tapentadol, into this compound is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, through N-demethylation. researchgate.net This metabolic process accounts for approximately 13% of an administered dose of tapentadol. researchgate.net Further metabolism involves glucuronidation of the newly formed metabolite. researchgate.net
The key enzymes involved in the broader metabolism of tapentadol and its analogues include UGT2B7, UGT1A9, SULT1A3, and SULT1A1 for glucuronidation and sulfation. researchgate.net Hydroxylation, another metabolic route for tapentadol, is mediated by CYP2D6. researchgate.net It is important to note that the metabolites of tapentadol, including this compound, are generally considered pharmacologically inactive and are not believed to contribute significantly to the therapeutic effects of the parent drug. researchgate.net This is largely because the systemic exposure to these metabolites is well below the concentrations required for significant activity at their respective binding sites. nih.gov
Cellular Assays for Mechanistic Understanding (e.g., Colony Formation, Migration, Spheroid Growth, in vitro activity)
Cell-based assays are crucial for understanding the functional consequences of molecular interactions. nuvisan.com For compounds like this compound and its analogues, in-vitro activity is often assessed using synaptosomal uptake inhibition assays and receptor binding assays. portico.org
For instance, the inhibitory activity of tapentadol metabolites on norepinephrine uptake is measured using rat hypothalamus tissue. portico.org In these assays, only the hydroxy metabolite (M1) and O-methyl metabolites (M7, M8) of tapentadol showed significant inhibition with Kᵢ values ≤ 1 µM, while other metabolites, including this compound, displayed weak or no activity. portico.org
Structure-Activity Relationship (SAR) Derivation and Optimization Strategies for Substituted Propanols
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the chemical moieties responsible for a compound's biological activity. gardp.orgwikipedia.org For substituted propanols, SAR studies have been instrumental in optimizing their therapeutic properties. researchgate.net
In the context of tapentadol and its analogues, the presence of both a phenolic hydroxyl group and a tertiary amine is crucial for the dual mechanism of action. researchgate.net The specific substitution pattern on the phenyl ring and the nature of the amine substituent significantly influence the affinity for both the MOR and the NE transporter.
Optimization strategies for related phenylpropanolamine scaffolds often involve multi-step synthetic approaches to introduce desired functional groups at specific positions. researchgate.net For example, a library of 1,3-disubstituted 2-propanols was synthesized and evaluated as BACE-1 inhibitors, leading to the identification of a potent inhibitor in the nanomolar range. nih.gov This highlights how systematic structural modifications can lead to highly active and selective compounds. nih.gov
The goal of such optimization is often to enhance potency, improve selectivity, and optimize pharmacokinetic properties. researchgate.net
Comparative Biological Activity Analysis with Structurally Related Compounds
The biological activity of this compound is best understood when compared to its parent compound, tapentadol, and other related metabolites. Tapentadol exhibits a potent dual action as a MOR agonist and a norepinephrine reuptake inhibitor. nih.gov In contrast, its N-desmethyl metabolite, this compound, shows significant affinity only for the MOR, with negligible activity at the NE transporter. portico.org
Other metabolites, such as the major metabolite tapentadol-O-glucuronide, are devoid of any significant pharmacological activity. portico.org The hydroxy metabolite (M1) of tapentadol, however, does show inhibitory activity at the NA transporter. portico.org
When compared to classical opioids like morphine, tapentadol is two to three times less potent in animal models. dovepress.com However, its dual mechanism of action may offer advantages in certain pain conditions, particularly those with a neuropathic component. nih.gov The table below summarizes the in-vitro activities of tapentadol and its major metabolites.
Interactive Data Table: In-vitro Activity of Tapentadol and its Metabolites
| Compound | MOR Binding Affinity (Kᵢ, nM) | NA Uptake Inhibition (Kᵢ, nM) |
| Tapentadol | 99 | 450 |
| This compound (M2) | 180 | >10,000 |
| Hydroxy-tapentadol (M1) | 3,100 | 500 |
| Tapentadol-O-glucuronide | >10,000 | >10,000 |
This data is compiled from in-vitro characterization studies. portico.org
Applications of 1 3 Dimethylamino Phenyl Propan 2 Ol in Advanced Chemical Fields
Role as a Building Block in Complex Organic Synthesis
Organic building blocks are foundational molecules that serve as the starting points for constructing more complex chemical structures. sigmaaldrich.comcymitquimica.comsigmaaldrich.com They are instrumental in fields like medicinal chemistry and materials science, where the modular assembly of intricate molecular architectures is paramount. sigmaaldrich.com The structure of 1-(3-(Dimethylamino)phenyl)propan-2-ol, containing hydroxyl and dimethylamino groups, makes it a valuable precursor for creating a diverse range of more complex molecules.
The synthesis of complex organic molecules often involves multi-step sequences where specific functionalities are introduced sequentially. For instance, in the synthesis of novel probes for the serotonin (B10506) transporter, complex analogues are built starting from commercially available precursors through a series of reactions including Grignard reactions, ring closures, and Suzuki couplings. nih.gov This highlights a common strategy where a core structure is systematically elaborated.
The amino alcohol motif is a key feature in many biologically active compounds and synthetic intermediates. For example, the synthesis of 1,3-diaminopropan-2-ol derivatives, which are themselves important building blocks, can be achieved through straightforward synthetic methods. researchgate.net Similarly, the compound is structurally related to intermediates used in the synthesis of pharmacologically relevant molecules. A patented process describes the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)propan-2-ol, which involves the reduction of a nitro-alcohol intermediate, showcasing how such structures are assembled. google.com Furthermore, the core structure is present in complex therapeutic agents like Tapentadol, which is chemically named (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol, indicating the importance of this structural class in drug discovery. nih.gov
The reactivity of the functional groups in this compound allows for its incorporation into larger molecules through various synthetic strategies, such as domino reactions which enable the formation of multiple chemical bonds in a single operation to construct complex heterocyclic systems. mdpi.com
Contribution to Chiral Catalysis and Asymmetric Synthesis
The presence of a stereocenter at the carbon bearing the hydroxyl group means that this compound can exist as enantiomers. This inherent chirality is of paramount importance in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral product. Chiral amino alcohols are a well-established class of catalysts and auxiliaries for inducing stereoselectivity in chemical reactions. orgsyn.orgnih.gov
The primary application of such chiral molecules is in the development of catalysts that can transfer their stereochemical information to a prochiral substrate. A prominent example is the use of chiral amino alcohols in the enantioselective addition of organozinc reagents to aldehydes. For instance, (2S)-3-exo-(dimethylamino)isoborneol (DAIB), a chiral amino alcohol, effectively catalyzes the addition of diethylzinc (B1219324) to benzaldehyde, yielding (S)-1-phenyl-1-propanol with high enantiomeric excess (ee). orgsyn.org This principle is broadly applicable to a range of aldehydes and dialkylzinc reagents, demonstrating the power of chiral amino alcohol-based catalysts. orgsyn.org
Table 1: Enantioselective Alkylation of Aldehydes using Dialkylzincs with a Chiral Amino Alcohol Catalyst This table illustrates the effectiveness of chiral amino alcohol-catalyzed reactions, a role for which derivatives of this compound are suited.
| Aldehyde | Alkylating Agent | Product | Enantiomeric Excess (ee) |
| Benzaldehyde | Diethylzinc | (S)-1-Phenyl-1-propanol | 95.4% |
| p-Tolualdehyde | Diethylzinc | (S)-1-(p-Tolyl)propan-1-ol | >95% |
| p-Anisaldehyde | Diethylzinc | (S)-1-(p-Methoxyphenyl)propan-1-ol | >95% |
| 2-Furaldehyde | Di-n-pentylzinc | (1S)-1-(2-Furyl)hexan-1-ol | >95% |
Data sourced from Organic Syntheses Procedure. orgsyn.org
The development of multifunctional chiral organocatalysts, which contain multiple catalytically active sites within a single molecule, is a significant area of research. nih.gov Chiral phosphines incorporating other functional groups, for example, have been designed to act as powerful catalysts in reactions like the Morita-Baylis-Hillman reaction. nih.gov The amino and alcohol groups in this compound could be incorporated into more complex ligand frameworks, such as chiral phosphine (B1218219) ligands, to create catalysts for a wide array of asymmetric transformations. bldpharm.comcaltech.edu The field of asymmetric organocatalysis continues to expand, with new catalysts being developed for the synthesis of important chiral molecules like homoallylic amines. nih.gov The structural motif of this compound makes it a promising candidate for derivatization into novel chiral ligands and organocatalysts.
Exploration in Materials Science and Functional Materials Development
The unique combination of an aromatic ring and polar functional groups in this compound makes it an interesting candidate for incorporation into functional materials and polymers. Monomers containing specific functional groups are the fundamental units used to build polymers with tailored properties, such as thermal conductivity or stimuli-responsiveness. researchgate.netmdpi.com
A key area of functional materials is the development of "smart" polymers that respond to external stimuli like pH or temperature. Polymers containing tertiary amine groups, similar to the dimethylamino group in the target compound, are known to exhibit pH-responsiveness. For example, poly(N-[3-(diethylamino)propyl]methacrylamide) is a well-studied thermo- and pH-responsive polymer. mdpi.com The amine groups can be protonated or deprotonated depending on the pH, leading to changes in polymer solubility and conformation. By incorporating this compound or its derivatives into a polymer backbone, it is conceivable to create materials with tunable properties.
The synthesis of advanced polymers often relies on specific reaction methodologies. For instance, Grignard metathesis (GRIM) polymerization is a powerful technique for creating regioregular poly(3-alkylthiophene)s, which are important materials in organic electronics. cmu.edu This method allows for the incorporation of functional end-groups onto the polymer chains. Similarly, block copolymers with well-defined architectures can be synthesized via Grignard reactions, yielding materials with a combination of properties from the different polymer blocks. nih.gov The reactive sites on this compound (the hydroxyl group and potentially the aromatic ring) could be used to anchor it into such polymer systems.
Table 2: Examples of Functional Polymer Synthesis This table provides examples of how specific monomers are used to create functional polymers, a potential application for derivatives of this compound.
| Polymer Type | Monomer(s) | Key Property/Application | Synthesis Method |
| Thermo- and pH-responsive Polymer | N-[3-(diethylamino)propyl]methacrylamide | Stimuli-responsive for drug delivery | Free radical or RAFT polymerization |
| End-functionalized Polythiophene | 2,5-Dibromo-3-hexylthiophene | Organic electronics | Grignard Metathesis (GRIM) Reaction |
| High-performance Block Copolymer | Dimethyldichlorosilane, Diethynylbenzene | High thermal stability | Grignard Reaction |
Data compiled from various sources. mdpi.comcmu.edunih.gov
The exploration of new monomers is crucial for advancing materials science. Machine learning algorithms are now being used to predict polymers with desired properties, such as high thermal conductivity, by screening virtual libraries of potential monomers. researchgate.net The structural features of this compound could be fed into such models to explore its potential in creating novel high-performance materials.
Emerging Research Directions and Future Perspectives for 1 3 Dimethylamino Phenyl Propan 2 Ol Research
Development of Novel and Sustainable Synthetic Methodologies
Future research in this area is expected to concentrate on several key aspects:
Catalyst Innovation: The exploration of novel catalysts to enhance the stereoselectivity of the reduction of the ketone precursor, 3-(dimethylamino)-1-phenylpropan-1-one, is a significant avenue. This includes the development of chiral catalysts for asymmetric synthesis, providing access to specific enantiomers of 1-(3-(Dimethylamino)phenyl)propan-2-ol, which is crucial for elucidating its stereospecific interactions in biological systems.
Green Chemistry Approaches: A shift towards more sustainable synthetic routes is anticipated. This involves the use of greener solvents, such as water or bio-based solvents, and the reduction of hazardous reagents and byproducts. Methodologies that have shown promise in related syntheses, such as the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter in metal-free reactions, could be adapted. mdpi.com
Flow Chemistry: The implementation of continuous flow chemistry presents an opportunity to improve reaction efficiency, safety, and scalability. This technique allows for precise control over reaction parameters, potentially leading to higher yields and purity of the final product.
Biocatalysis: The use of enzymes as biocatalysts for key synthetic steps offers a highly selective and environmentally friendly alternative to traditional chemical methods. Research into identifying or engineering enzymes for the stereoselective reduction of the ketone precursor could revolutionize the synthesis of this compound.
| Strategy | Description | Potential Advantages |
|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts (e.g., metal complexes with chiral ligands) to produce enantiomerically pure this compound. | High stereoselectivity, access to specific enantiomers. |
| Green Solvents | Replacement of traditional organic solvents with environmentally benign alternatives like water, supercritical CO2, or bio-derived solvents. | Reduced environmental impact, improved safety. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of a batch process. | Enhanced reaction control, improved scalability, higher safety. |
| Biocatalysis | Employing enzymes (e.g., ketoreductases) for the stereoselective reduction of the ketone precursor. | High selectivity, mild reaction conditions, environmentally friendly. |
Advanced Mechanistic Elucidation of Chemical Reactivity and Biological Interactions
A deeper understanding of the conformational landscape and non-covalent interactions of this compound is fundamental to predicting its chemical reactivity and biological behavior. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to unravel these intricacies.
Computational studies on structurally related molecules, such as 3-[2-(dimethylamino)phenyl]propanal, have demonstrated the significant role of intramolecular n→π* interactions in determining the conformational preferences of flexible side chains. nih.govresearchgate.net Similar in-depth computational analyses of this compound are a promising research direction. These studies could involve:
Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature of chemical bonds and non-covalent interactions within the molecule.
Natural Bond Orbital (NBO) Analysis: To quantify the stabilizing energy of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the dimethylamino nitrogen, and n→π* interactions involving the phenyl ring.
Non-Covalent Interaction (NCI) Analysis: To visualize and understand the weak interactions that govern the molecule's three-dimensional structure.
By elucidating the preferred conformations and the energetic landscape of this compound, researchers can gain insights into its receptor-binding modes and metabolic pathways.
| Computational Method | Focus of Analysis | Potential Insights for this compound |
|---|---|---|
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to define atomic interactions and bond paths. | Characterization of intramolecular hydrogen bonds and other non-covalent interactions. |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and orbital interactions. | Quantification of the strength of stabilizing intramolecular interactions. |
| Non-Covalent Interaction (NCI) Analysis | Visualization of regions of non-covalent interactions. | Identification of key interactions that dictate the conformational preferences. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule over time. | Exploration of the conformational landscape in different solvent environments. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research, and the study of this compound will be no exception. nih.govnih.gov These technologies can significantly accelerate the pace of discovery and optimization by leveraging large datasets to predict molecular properties and guide experimental design.
Future applications of AI and ML in the context of this compound include:
Predictive Modeling: Training ML models to predict the physicochemical properties, and potential biological activities of this compound and its derivatives. This can help prioritize which derivatives to synthesize and test.
De Novo Design: Using generative AI models to design novel analogs of this compound with optimized properties. These models can explore a vast chemical space to identify molecules with enhanced activity or improved metabolic stability.
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives, potentially uncovering more sustainable or cost-effective methods.
High-Throughput Virtual Screening: Employing ML-based scoring functions to virtually screen large libraries of compounds for their potential to interact with specific biological targets, with this compound serving as a reference or starting point.
| Application Area | Description | Potential Impact on this compound Research |
|---|---|---|
| Predictive Modeling | Using algorithms to forecast properties like solubility, and bioactivity based on molecular structure. | Faster identification of promising derivatives for synthesis and testing. |
| De Novo Design | Generative models that create new molecular structures with desired properties. | Discovery of novel analogs with potentially enhanced performance. |
| Retrosynthesis Planning | AI tools that suggest synthetic pathways for a target molecule. | Optimization of synthetic routes for efficiency and sustainability. |
| Virtual Screening | Computational screening of compound libraries against biological targets. | Identification of potential biological targets and mechanisms of action. |
Exploration of Derivatization for Specialized Academic Applications
The chemical structure of this compound, with its reactive hydroxyl and tertiary amine functionalities, makes it an excellent scaffold for derivatization. Future research will likely focus on creating a diverse library of derivatives for use as molecular probes and tools in various academic disciplines.
Potential derivatization strategies and their applications include:
Fluorescent Tagging: Attaching a fluorophore to the molecule to create fluorescent probes. These probes could be used in cellular imaging studies to visualize the localization and dynamics of the compound or its biological targets.
Biotinylation: Introducing a biotin (B1667282) tag to facilitate affinity purification of binding partners. This would be a powerful tool for identifying the proteins and other biomolecules that interact with this compound in complex biological samples.
Photoaffinity Labeling: Incorporating a photoreactive group to enable covalent cross-linking to biological targets upon photoactivation. This technique can provide direct evidence of target engagement and help to map binding sites.
Click Chemistry Modifications: Introducing an azide (B81097) or alkyne handle to allow for facile and highly efficient "click" reactions. This would enable the modular construction of more complex molecular architectures based on the this compound scaffold. General derivatization reagents can be used to modify the hydroxyl group for enhanced detection in analytical techniques. nih.gov
| Derivatization Strategy | Functional Group Added | Potential Academic Application |
|---|---|---|
| Fluorescent Tagging | Fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging and tracking of the molecule's distribution. |
| Biotinylation | Biotin | Affinity-based pull-down assays to identify binding partners. |
| Photoaffinity Labeling | Photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling and identification of biological targets. |
| Click Chemistry Handle | Azide or alkyne | Modular synthesis of complex probes and bioconjugates. |
Q & A
Q. What are the key steps for synthesizing 1-(3-(Dimethylamino)phenyl)propan-2-ol with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. Key considerations include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF) to minimize hydrolysis of intermediates.
- Purification : Employ fractional distillation (boiling point ~226.6°C, as indicated by phase transition data) or column chromatography with silica gel .
- Quality Control : Monitor purity via HPLC (e.g., using methods similar to those in pharmaceutical impurity analysis ).
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Utilize spectroscopic techniques:
- NMR : Confirm the presence of dimethylamino (-N(CH₃)₂) and propan-2-ol groups via ¹H/¹³C NMR chemical shifts.
- Mass Spectrometry (MS) : Validate molecular weight (theoretical ~179.26 g/mol; adjust based on substituents) .
- IR Spectroscopy : Identify hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and tertiary amine bands .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Adhere to OSHA and EN 149 standards:
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity data in ).
- First Aid : For skin contact, wash with water for 15 minutes; if inhaled, administer artificial respiration and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity data under varying pH conditions?
- Methodological Answer :
- Controlled Replicates : Conduct experiments in triplicate under standardized pH buffers (e.g., phosphate, citrate).
- Spectroscopic Monitoring : Use UV-Vis or fluorescence spectroscopy to track real-time changes in reactivity .
- Data Normalization : Account for solvent polarity effects using Hansen solubility parameters .
Q. What experimental designs are recommended to assess thermal stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (reference flash point: 73.9°C ).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting at 226.6°C ).
- Long-Term Stability Studies : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS .
Q. How can byproducts during synthesis be identified and minimized?
- Methodological Answer :
- Chromatographic Profiling : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities .
- Mechanistic Studies : Perform kinetic isotope effects (KIE) or DFT calculations to trace byproduct formation pathways .
- Process Optimization : Adjust stoichiometry (e.g., amine:ketone ratio) and catalyst loading (e.g., Pd/C for reductions) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer :
- Standardized Testing : Use the shake-flask method with solvents like water, ethanol, and DMSO at 25°C.
- Quantitative NMR (qNMR) : Measure solubility via internal standard calibration .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol ).
Physical and Chemical Properties Table
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 179.26 g/mol | |
| Density | 0.875 g/cm³ | |
| Flash Point | 73.9°C | |
| Phase Transition (Liquid→Gas) | 226.6°C | |
| Solubility (Water) | Limited; enhanced as hydrochloride salt |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
